2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane

描述

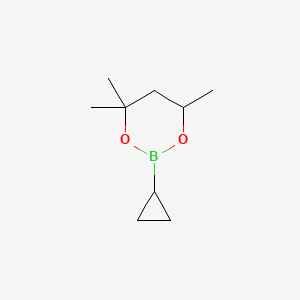

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound characterized by a six-membered dioxaborinane ring substituted with a cyclopropyl group at the 2-position and methyl groups at the 4,4,6-positions. This structural arrangement imparts unique steric and electronic properties, making it relevant in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings.

These analogs are commercially available (Kanto Reagents) with purities exceeding 95.0% (GC) and are utilized in pharmaceuticals and materials science .

属性

IUPAC Name |

2-cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-7-6-9(2,3)12-10(11-7)8-4-5-8/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMVEQYGZUBPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223365 | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-30-1 | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborinane, 2-cyclopropyl-4,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Cross-Coupling Method

One of the most reliable and frequently employed methods for preparing 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method couples cyclopropyl-containing organoboron compounds with aryl or heteroaryl halides.

- A reaction vial is charged with a bromo-substituted precursor (e.g., a bromopyrazole derivative).

- The cyclopropyl boronate ester (such as 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) is added as a 0.2 M solution in 1,4-dioxane.

- Potassium carbonate solution (1.0 M in water) serves as the base.

- A palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct is added in catalytic amounts.

- The mixture is purged with nitrogen to maintain an inert atmosphere and heated at 80 °C for approximately 4 hours.

- After reaction completion, the mixture is diluted with ethyl acetate, washed with aqueous sodium hydroxide and brine, and concentrated.

- The crude product is purified by preparative HPLC or column chromatography to yield the desired cyclopropyl-dioxaborinane derivative with good purity.

| Parameter | Details |

|---|---|

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]PdCl2·CH2Cl2 |

| Base | Potassium carbonate (1.0 M aqueous solution) |

| Solvent | 1,4-Dioxane |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Atmosphere | Nitrogen (inert) |

| Purification | Preparative HPLC or silica gel chromatography |

| Typical Yield | Moderate to good (varies, e.g., 55-69%) |

This method is versatile and applicable to a variety of cyclopropyl-substituted boronate esters and aryl halides, enabling the synthesis of complex derivatives with high regio- and chemoselectivity.

Hydroboronation and Boronate Ester Formation

Another approach involves hydroboronation of alkenes or cyclopropyl-substituted olefins with boron reagents to form the dioxaborinane ring system. This method is less direct but can be used for preparing organoboron intermediates that are further functionalized.

- The reaction involves the addition of boron hydrides or substituted boranes to alkenes under controlled conditions.

- Subsequent ring closure with diols forms the 1,3,2-dioxaborinane ring.

- This method requires careful control of reaction conditions to avoid side reactions such as over-reduction or polymerization.

While specific literature on hydroboronation directly yielding this compound is limited, related patents describe processes for similar organoboron compounds via hydroboronation.

Thermal Cycloaddition Approaches

Recent research has demonstrated the synthesis of borylated cyclopropyl and cyclobutyl compounds via thermal [2 + 2]-cycloaddition reactions involving vinyl boronates and keteniminium salts.

- These reactions proceed under reflux in solvents like dichloroethane over extended periods (e.g., 12 hours).

- The presence of cyclopropyl rings in substrates is tolerated, allowing for the formation of cyclopropyl-containing boronate esters.

- This approach is useful for constructing complex cyclic boronates but may require multistep synthesis of starting materials.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Cyclopropyl boronate ester, aryl bromide, Pd catalyst, K2CO3, 1,4-dioxane, 80 °C, inert atmosphere | High selectivity, moderate to good yields, scalable | Requires expensive catalysts, inert atmosphere needed |

| Hydroboronation + Ring Closure | Alkenes, boron hydrides, diols | Direct formation of boronate ring | Less specific, potential side reactions |

| Thermal [2 + 2]-Cycloaddition | Vinyl boronates, keteniminium salts, refluxing dichloroethane | Enables complex cyclic structures | Long reaction times, substrate specificity |

Research Findings and Notes

- The palladium-catalyzed Suzuki-Miyaura coupling remains the most practical and widely used method for synthesizing this compound derivatives due to its versatility and efficiency.

- The reaction conditions are optimized to maintain the integrity of the boronate ester and cyclopropyl group, which can be sensitive to hydrolysis and heat.

- Thermal cycloaddition methods offer innovative routes to related borylated cyclopropyl compounds but require careful substrate design and optimization.

- Hydroboronation methods are foundational but less commonly applied directly to this specific compound.

- Purification typically involves chromatographic techniques under inert conditions to prevent degradation.

化学反应分析

Types of Reactions

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Boronic acids or boronates.

Reduction: Various boron-containing derivatives.

Substitution: Compounds with different functional groups replacing the boron atom.

科学研究应用

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:

作用机制

The mechanism of action of 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane with two structurally related compounds from the Kanto Reagents catalog:

Substituent Effects on Reactivity and Stability

- Cyclopropyl Substituent : The strained cyclopropyl ring in This compound may increase its reactivity in cross-coupling reactions due to ring strain, but it could also reduce thermal stability compared to aromatic analogs. The steric bulk of the cyclopropyl group may hinder transmetallation steps in catalytic cycles .

- Aromatic Substituents : In 4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methoxybenzene , the methoxy group enhances solubility in polar solvents and stabilizes the boron center through resonance effects. Conversely, 3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)methylbenzene lacks strong electron-donating/withdrawing groups, leading to intermediate reactivity .

生物活性

2-Cyclopropyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula CHBO. This compound has garnered attention in various fields due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 168.04 g/mol

- CAS Number: 1310405-30-1

- Structural Formula:

This compound features a dioxaborinane ring which is significant for its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating diverse chemical transformations. This coordination capability enhances its utility in organic synthesis and potential therapeutic applications.

Drug Development

Research indicates that this compound may serve as a building block for biologically active molecules. It has been studied for:

- Drug Delivery Systems: Its unique structure allows for modification and functionalization that can enhance drug solubility and bioavailability.

- Pharmaceutical Development: Investigations are ongoing to explore its efficacy as a precursor in synthesizing new pharmaceuticals targeting various diseases.

Case Studies

- Anticancer Activity:

- Antiviral Properties:

Comparative Analysis

A comparison of this compound with similar compounds reveals its unique advantages:

| Compound Name | Molecular Weight | Notable Activity |

|---|---|---|

| This compound | 168.04 g/mol | Anticancer and antiviral potential |

| Cyclopropylboronic acid pinacol ester | 168.04 g/mol | Used in Suzuki-Miyaura coupling |

| 4,4,6-Trimethyl-1,3,2-dioxaborinane | 168.04 g/mol | Versatile reagent in organic synthesis |

Synthesis and Production

The synthesis of this compound typically involves the reaction of cyclopropylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under anhydrous conditions. This method ensures high yield and purity essential for biological applications.

常见问题

Q. What environmental fate studies are required to evaluate the atmospheric persistence of this compound?

- Methodological Answer : Simulate tropospheric degradation using smog chambers with OH radical sources. Quantify reaction products via GC-MS and assess ecotoxicity using Daphnia magna bioassays .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Standardize referencing protocols (e.g., internal TMS vs. solvent peaks). Compare solvent-induced shifts using principal component analysis (PCA). Publish raw data with metadata (temperature, concentration) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。